ethyl[(1-methyl-1H-indol-7-yl)methyl]amine
Description
Contextualization within Indole (B1671886) Derivative Chemistry
Indole derivatives are a major class of compounds in organic and medicinal chemistry, prized for their versatile chemical reactivity and diverse biological functions. chemicalbook.comrsc.org The indole nucleus can be functionalized at various positions, leading to a vast library of molecules with distinct properties. The substitution pattern on the indole ring profoundly influences the molecule's electronic properties, reactivity, and biological profile. For instance, functionalization at the C3 position is common, while substitution at the C7 position, as seen in the compound of interest, is less frequent but offers unique steric and electronic characteristics that are of increasing interest to researchers.
Significance of the N-Alkylindole Scaffold in Synthetic Design
The presence of a methyl group on the indole nitrogen (N-1 position) categorizes ethyl[(1-methyl-1H-indol-7-yl)methyl]amine as an N-alkylindole. N-alkylation of indoles is a critical synthetic strategy that can significantly alter the compound's properties. It can enhance solubility, modulate biological activity, and prevent the indole NH from participating in hydrogen bonding, which can be crucial for receptor binding or for directing further chemical transformations. organic-chemistry.org The development of efficient methods for the synthesis of N-substituted indoles is an active area of research, employing various catalytic systems to achieve this transformation. organic-chemistry.org
Overview of the Chemical Compound's Core Structural Motifs and Research Relevance
This compound is characterized by three key structural features:
A 1-methylindole (B147185) core: This N-methylated indole provides a stable and lipophilic backbone.
A methylamine (B109427) group at the 7-position: The aminomethyl substituent introduces a basic center and a potential point for further derivatization or interaction with biological targets. The 7-position is sterically distinct, located on the benzene (B151609) portion of the indole ring adjacent to the fusion with the pyrrole (B145914) ring.
An ethyl group on the amine: This terminal ethyl group further contributes to the molecule's lipophilicity and steric profile.
The combination of these motifs makes it a subject of interest for synthetic chemists looking to explore novel substitution patterns on the indole scaffold.
Academic Research Objectives and Scope of Investigation for this compound
While specific published research on this compound is not widely available, the academic objectives for investigating such a compound would likely include:
Development of Novel Synthetic Methodologies: The synthesis of 7-substituted indoles, particularly those with functionalized side chains, can be challenging. Researchers would aim to develop efficient and regioselective methods to construct this specific substitution pattern. This could involve exploring novel catalysts or reaction pathways. rsc.orgacs.org
Physicochemical and Spectroscopic Characterization: A primary objective would be the thorough characterization of the compound's properties. This would involve determining its physical state, melting point, and solubility, as well as obtaining detailed spectroscopic data (NMR, IR, Mass Spectrometry) to confirm its structure.
Exploration of Chemical Reactivity: Understanding how the ethylaminomethyl group at the 7-position influences the reactivity of the indole ring is a key research question. This includes its behavior in electrophilic substitution reactions and other transformations.
Investigation of Potential Biological Activity: Given that many indole derivatives exhibit biological activity, a preliminary investigation into the potential pharmacological properties of this compound would be a logical step, although this falls outside the direct scope of this chemical analysis.
Compound and Property Tables
Table 1: Chemical Identity of this compound
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C12H16N2 |
| Molecular Weight | 188.27 g/mol |
| Canonical SMILES | CCNCc1cccc2c1c[nH]c2C |
Structure
3D Structure
Properties
Molecular Formula |
C12H16N2 |
|---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
N-[(1-methylindol-7-yl)methyl]ethanamine |
InChI |
InChI=1S/C12H16N2/c1-3-13-9-11-6-4-5-10-7-8-14(2)12(10)11/h4-8,13H,3,9H2,1-2H3 |
InChI Key |
SEMNQGMDUVDLLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CC=CC2=C1N(C=C2)C |
Origin of Product |
United States |
Chemical Reactivity and Reaction Mechanisms of Ethyl 1 Methyl 1h Indol 7 Yl Methyl Amine
Reactivity Profile of the Secondary Amine Functionality
The secondary amine group, specifically an ethylamino group attached to a methyl-indole framework, is a key site for chemical reactions due to the properties of the nitrogen atom.
Nucleophilic Characteristics of the Amine Nitrogen
The nitrogen atom in the secondary amine functionality of ethyl[(1-methyl-1H-indol-7-yl)methyl]amine possesses a lone pair of electrons, making it a potent nucleophile. When an amine reacts by forming a bond with any atom other than a proton, it is classified as a nucleophile. masterorganicchemistry.com The nucleophilicity of this nitrogen is influenced by the two alkyl groups attached to it: the ethyl group and the (1-methyl-1H-indol-7-yl)methyl group. These electron-donating alkyl groups increase the electron density on the nitrogen atom, enhancing its nucleophilic character compared to a primary amine or ammonia (B1221849). masterorganicchemistry.com
Generally, the nucleophilicity of amines follows the order: secondary amines > primary amines > ammonia. masterorganicchemistry.com Studies have shown that secondary amines are often significantly more nucleophilic than primary amines of similar basicity. acs.orgnih.govresearchgate.net This increased reactivity is a crucial aspect of the compound's chemical profile. However, it is important to note that bulky substituents can sterically hinder the nitrogen, reducing its nucleophilicity. researchgate.net In this specific molecule, while the indolylmethyl group is larger than a simple alkyl group, it is not typically considered bulky enough to significantly diminish the inherent high nucleophilicity of a secondary amine.
| Amine Type | General Nucleophilicity Trend | Influencing Factors |
|---|---|---|
| Primary (R-NH₂) | Moderate | One electron-donating alkyl group. |
| Secondary (R₂-NH) | High | Two electron-donating alkyl groups enhance electron density on nitrogen. masterorganicchemistry.comresearchgate.net |
| Tertiary (R₃-N) | Lower than Secondary | While having three alkyl groups, steric hindrance often reduces nucleophilicity. masterorganicchemistry.com |
Amine-Based Transformations and Their Mechanisms
The nucleophilic nitrogen of the secondary amine can participate in a variety of chemical transformations.
Alkylation: Secondary amines can react with alkyl halides in an SN2 reaction to form tertiary amines. This reaction proceeds via the nucleophilic attack of the amine's lone pair on the electrophilic carbon of the alkyl halide. However, the resulting tertiary amine is also nucleophilic and can be further alkylated to form a quaternary ammonium (B1175870) salt, a process known as exhaustive methylation when methyl iodide is used. masterorganicchemistry.com This can lead to a mixture of products, making selective mono-alkylation challenging. masterorganicchemistry.com
Acylation: A more controlled reaction involves acylation with reagents like acid chlorides or anhydrides. The secondary amine attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of a leaving group (e.g., chloride) and deprotonation of the nitrogen to form a stable N,N-disubstituted amide. This reaction is generally very efficient for secondary amines.
Reductive Amination: Secondary amines can be formed via reductive amination, and by extension, they can react with aldehydes or ketones under reductive conditions. libretexts.org For instance, this compound could potentially react with another molecule of an aldehyde or ketone in the presence of a reducing agent to yield a tertiary amine.
Salt Formation: As a base, the secondary amine will readily react with acids in an exothermic neutralization reaction to form an ammonium salt. acs.orgnoaa.gov This is a fundamental acid-base reaction where the nitrogen is protonated.
Reactivity of the 1-Methyl-1H-Indole Moiety
The indole (B1671886) ring system is an electron-rich aromatic heterocycle, making it susceptible to attack by electrophiles.
Electrophilic Aromatic Substitution Reactions on the Indole Ring
Indole is a π-excessive heterocycle that readily undergoes electrophilic aromatic substitution (SEAr). niscpr.res.inwikipedia.org The site of substitution is highly regioselective. Due to the ability of the nitrogen atom to stabilize the cationic intermediate (the Wheland intermediate), electrophilic attack occurs preferentially on the pyrrole (B145914) ring rather than the benzene (B151609) ring.
Theoretical and experimental studies confirm that the C3 position is the most nucleophilic and the preferred site for electrophilic attack. niscpr.res.inic.ac.uk This is because the intermediate formed by attack at C3 is the most stable, as the positive charge can be delocalized over the benzene ring and the nitrogen atom without disrupting the aromaticity of the benzene portion. Attack at C2 is less favored, and attack on the benzene ring (C4, C5, C6, C7) is generally much more difficult. ic.ac.uk In the case of this compound, the C3 position is unsubstituted and would be the primary site for reactions like nitration, halogenation, or Friedel-Crafts reactions.
| Position of Attack | Reactivity | Reason |
|---|---|---|
| C3 | Most Favored | Formation of the most stable cationic intermediate; positive charge is well-delocalized without disrupting the benzene ring's aromaticity. ic.ac.uk |
| C2 | Less Favored | Intermediate is less stable than the C3-adduct. |
| C4, C5, C6, C7 | Least Favored | Requires disruption of the benzene ring's aromatic sextet, leading to a much higher activation energy. niscpr.res.in |
Functionalization Strategies at Position 7 of the Indole Nucleus
Direct functionalization at the C7 position of the indole ring is challenging due to the inherent reactivity of the C3 and C2 positions. rsc.org However, various strategies have been developed, often relying on the installation of a directing group at the N1 position. researchgate.netnih.gov These directing groups coordinate to a metal catalyst, bringing it into close proximity to the C7-H bond and enabling site-selective C-H activation.
Key strategies for C7 functionalization include:
Directed C-H Borylation: Iridium-catalyzed borylation can selectively functionalize the C7 position, particularly in N-unprotected indoles. msu.eduacs.org This method introduces a boryl group that can be subsequently used in cross-coupling reactions to form C-C or C-heteroatom bonds. msu.edu
Directing Group-Assisted C-H Activation: A variety of directing groups attached to the indole nitrogen, such as pivaloyl or phosphinoyl groups, can direct transition metals like rhodium, palladium, or iridium to catalyze C-H functionalization at the C7 position. researchgate.netnih.gov These reactions allow for the introduction of aryl, alkenyl, and alkyl groups. researchgate.netnih.gov For example, a rhodium catalyst with an N-pivaloyl directing group has been shown to be effective for C7 alkenylation and alkylation. researchgate.net
Directed Metalation: Directed ortho-metalation (DoM) strategies, which typically require N-protection, can also be used to functionalize the C7 position by deprotonation with a strong base followed by quenching with an electrophile. rsc.orgacs.org
Detailed Mechanistic Insights into Key Synthetic Steps
A plausible and efficient synthesis of this compound would involve the reductive amination of 1-methyl-1H-indole-7-carbaldehyde with ethylamine (B1201723). This two-step process highlights key reaction mechanisms.
Step 1: Synthesis of 1-methyl-1H-indole-7-carbaldehyde
The synthesis of the key aldehyde intermediate would likely rely on a C7-functionalization strategy. One common method is directed ortho-metalation.
Mechanism: First, the N1 position of 1-methylindole (B147185) is not available for a traditional directing group, but lithiation can be directed to the C7 position by complexation effects or by using a removable C2-silyl group. A more direct approach involves halogen-metal exchange from a 7-bromo-1-methylindole precursor. Once the 7-lithio-1-methylindole is formed, it acts as a potent nucleophile. Quenching this organolithium species with an electrophilic formylating agent, such as N,N-dimethylformamide (DMF), yields the target aldehyde. The mechanism involves the nucleophilic attack of the carbanion at C7 onto the carbonyl carbon of DMF, forming a tetrahedral intermediate. Subsequent workup eliminates dimethylamine (B145610) to afford 1-methyl-1H-indole-7-carbaldehyde.
Step 2: Reductive Amination
This reaction transforms the aldehyde into the target secondary amine.
Mechanism: The process begins with the nucleophilic attack of ethylamine on the carbonyl carbon of 1-methyl-1H-indole-7-carbaldehyde. libretexts.org This forms a hemiaminal (or carbinolamine) intermediate. The hemiaminal is unstable and undergoes dehydration (loss of a water molecule) to form an iminium ion. In the final step, a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion. libretexts.org This reduction step yields the final product, this compound. The choice of reducing agent is crucial; NaBH₃CN is particularly effective as it is selective for the iminium ion over the starting aldehyde, preventing side reactions.
Table of Mentioned Chemical Compounds
| Compound Name | Molecular Formula | Role/Context |
|---|---|---|
| This compound | C₁₂H₁₆N₂ | Subject of the article |
| Ammonia | NH₃ | Reference for amine nucleophilicity |
| Ethylamine | C₂H₇N | Reagent for synthesis |
| Methyl iodide | CH₃I | Reagent for exhaustive methylation masterorganicchemistry.com |
| 1-Methyl-1H-indole-7-carbaldehyde | C₁₀H₉NO | Key synthetic intermediate |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Formylating agent |
| Sodium borohydride | NaBH₄ | Reducing agent libretexts.org |
| Sodium cyanoborohydride | NaBH₃CN | Reducing agent libretexts.org |
| Ethylmethylamine | C₃H₉N | A simple secondary amine wikipedia.org |
| 1-Methyl-1H-indole | C₉H₉N | Parent heterocycle of the indole moiety |
Structural Elucidation and Advanced Spectroscopic Characterization
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The UV-Vis spectrum of ethyl[(1-methyl-1H-indol-7-yl)methyl]amine is anticipated to be dominated by the electronic transitions within the 1-methyl-1H-indole chromophore. The indole (B1671886) ring system typically displays two main absorption bands, referred to as the 1La and 1Lb transitions. nih.gov These arise from π → π* transitions within the aromatic system.
For the parent indole molecule, these bands are observed in the region of 260-290 nm. nist.gov The introduction of substituents on the indole ring can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity. The N-methylation and the alkylamine group at the 7-position are expected to have a modest influence on the electronic transitions.
In a study of various indole derivatives, it was observed that methyl substitutions on the pyrrole (B145914) ring tend to affect the 1La and 1Lb transition energies in a similar manner. nih.gov For instance, the UV-Vis spectrum of a related compound, methyl 9-(1-methyl-1H-indol-3-yl)-9-oxononanoate, was characterized, although the presence of a carbonyl group significantly alters the electronic structure. acs.org A more direct comparison can be made with simple indoles. The photooxidation of indole (1.0 mM) in an acetonitrile/water solution shows distinct absorption patterns that are foundational to understanding its more complex derivatives. researchgate.net Based on data for various indole analogs, the expected UV-Vis absorption maxima for this compound in a non-polar solvent would likely feature a structured 1Lb band around 280-290 nm and a broader, more intense 1La band near 260-270 nm.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis
Mass spectrometry is a critical tool for confirming the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns. The molecular formula of the compound is C12H16N2, giving it a monoisotopic mass of approximately 188.13 g/mol .
In electron ionization (EI) mass spectrometry, the molecular ion peak (M+•) would be expected at m/z 188. As an amine-containing compound, a key fragmentation pathway is the α-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. nist.gov This is a dominant fragmentation route for aliphatic amines. researchdata.edu.au For this compound, this would involve the cleavage between the methylene (B1212753) group attached to the indole ring and the ethylamino group.
The primary fragmentation is expected to be the benzylic cleavage, leading to the formation of a stable indolyl-methyl cation. The loss of the ethylamine (B1201723) radical would generate a fragment corresponding to the 1-methyl-1H-indol-7-ylmethylidene cation, which would be the base peak.
Based on the fragmentation of related tryptamine (B22526) derivatives, another significant fragmentation pathway involves cleavage of the ethylamine side chain. For example, the mass spectrum of N-methyltryptamine shows a characteristic base peak resulting from the cleavage of the C-C bond beta to the indole ring, forming the indolyl-methyl ion. nist.gov Similarly, for the target compound, the loss of an ethyl radical (•CH2CH3) from the molecular ion would be a plausible fragmentation pathway.
A predicted fragmentation pattern would likely show a prominent base peak corresponding to the [M - CH2NHCH2CH3]+ fragment. Another significant peak would arise from the cleavage of the ethyl group from the nitrogen, leading to a [M - CH2CH3]+ fragment.
X-ray Diffraction (XRD) for Crystalline Structure and Conformation Determination
Interactive Data Table: Expected Bond Parameters for the Indole Core (Based on data from analogous structures)
| Bond/Angle | Expected Value |
| C-N (indole) | ~1.37-1.39 Å |
| C=C (indole) | ~1.36-1.41 Å |
| C-C (indole) | ~1.38-1.45 Å |
| C-N-C (indole) | ~107-109° |
| N-C-C (indole) | ~108-110° |
| C-C-C (benzene) | ~118-122° |
| C-C-N (pyrrole) | ~106-108° |
The arrangement of molecules in the crystal lattice is governed by intermolecular forces such as hydrogen bonding and π-π stacking interactions. The secondary amine in the ethylamine side chain is capable of acting as both a hydrogen bond donor and acceptor. It is therefore highly probable that the crystal structure would feature N-H•••N hydrogen bonds, potentially forming chains or dimeric motifs that link adjacent molecules. nist.gov
Furthermore, the planar indole ring system is expected to participate in π-π stacking interactions, which are commonly observed in the crystal structures of aromatic and heteroaromatic compounds. nih.gov In the crystal structure of 7-methyl-1H-indole-2,3-dione, molecules form dimers through N-H•••O hydrogen bonds, and these dimers stack along one of the crystal axes via parallel slipped π–π interactions. nih.gov A similar packing arrangement, dominated by a combination of hydrogen bonding and aromatic stacking, would be anticipated for this compound.
The unit cell parameters (a, b, c, α, β, γ) and the space group describe the symmetry and dimensions of the repeating unit in the crystal. These parameters are unique to a specific crystalline form of a compound. For the closely related compound 7-methyl-1H-indole, the crystal system is orthorhombic with the space group Pna21. nih.gov The unit cell parameters for 7-methyl-1H-indole have been reported as a = 9.3176 Å, b = 5.2878 Å, and c = 14.2479 Å, with all angles being 90°. nih.gov While the addition of the ethylaminomethyl group will alter these specific values for the title compound, the crystal system and space group may exhibit similarities depending on the packing motifs. Another analog, 7-methyl-1H-indole-2,3-dione, crystallizes in the monoclinic system with the space group P21/n. nih.gov
Interactive Data Table: Crystallographic Data for 7-Methyl-1H-indole
| Parameter | Value |
| Crystal System | Orthorhombic |
| Space Group | Pna21 |
| a (Å) | 9.3176 |
| b (Å) | 5.2878 |
| c (Å) | 14.2479 |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Z | 4 |
Computational and Theoretical Chemistry Investigations of Ethyl 1 Methyl 1h Indol 7 Yl Methyl Amine
Density Functional Theory (DFT) Studies for Ground State Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, prized for its balance of accuracy and computational efficiency. It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT methods are employed to determine the properties of ethyl[(1-methyl-1H-indol-7-yl)methyl]amine in its electronic ground state, which is its most stable, lowest-energy configuration.
The first step in any computational analysis is to determine the most stable 3D structure of the molecule, a process known as geometry optimization. This procedure systematically alters the positions of the atoms until the configuration with the minimum possible energy is found. For a flexible molecule like this compound, which has several rotatable single bonds in its ethylamine (B1201723) side chain, this process is extended to a conformational analysis.
Conformational analysis involves identifying various stable conformers (spatial arrangements of atoms) and calculating their relative energies. The global minimum conformer, the one with the absolute lowest energy, represents the most probable structure of the molecule under normal conditions. This analysis is crucial as the molecular conformation dictates its physical and chemical properties. For instance, studies on related heterocyclic compounds have shown that even slight changes in ring conformation can significantly impact molecular properties. nih.gov
Once the optimized geometry is obtained, DFT is used to analyze the distribution of electrons within the molecule. A Mulliken population analysis is a common method to assign partial charges to each atom, providing a picture of the charge distribution. irjweb.com In this compound, the nitrogen atoms of the indole (B1671886) ring and the side-chain amine are expected to carry negative partial charges due to their high electronegativity, while adjacent carbon and hydrogen atoms would exhibit positive partial charges.
Interactive Table: Illustrative Mulliken Atomic Charges This table presents hypothetical Mulliken charge values for key atoms of this compound, as would be calculated using a DFT method like B3LYP/6-311++G(d,p). Negative values indicate electron-rich centers.
| Atom | Atom Number (Illustrative) | Mulliken Charge (a.u.) |
| N (indole) | N1 | -0.450 |
| C (indole) | C2 | +0.210 |
| C (indole) | C3 | -0.150 |
| C (indole) | C7 | +0.180 |
| C (methyl) | C8 (on N1) | +0.050 |
| C (methylene) | C9 | +0.120 |
| N (amine) | N10 | -0.520 |
| C (ethyl) | C11 | -0.080 |
| C (ethyl) | C12 | -0.110 |
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. youtube.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.comwuxibiology.com The energy of the HOMO is related to the ionization potential (the ease of removing an electron), and the LUMO energy is related to the electron affinity (the ability to accept an electron).
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. youtube.com A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net
Interactive Table: Representative Frontier Molecular Orbital Energies This table shows plausible FMO energy values for this compound calculated in the gas phase.
| Parameter | Energy (eV) | Description |
| EHOMO | -5.85 | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -0.95 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.90 | ELUMO - EHOMO; indicates chemical stability |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. uni-muenchen.de It is an invaluable tool for identifying reactive sites for both electrophilic and nucleophilic attacks. The map uses a color scale to denote different potential values: red indicates regions of most negative potential (electron-rich, attractive to electrophiles), while blue represents areas of most positive potential (electron-poor, attractive to nucleophiles). researchgate.netresearchgate.net Green and yellow indicate regions of intermediate or near-zero potential.
For this compound, the MEP map would likely show a significant region of negative potential (red) around the lone pair of the side-chain amine nitrogen, marking it as the primary site for protonation or electrophilic attack. irjweb.com The hydrogen atoms attached to the amine group would exhibit positive potential (blue), indicating their susceptibility to nucleophilic interaction.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by translating the complex, delocalized molecular orbitals into localized bonds and lone pairs, which aligns with the familiar Lewis structure concept. uni-muenchen.defaccts.de This method is particularly useful for studying intramolecular charge transfer and hyperconjugative interactions. dergipark.org.trwisc.edu
Interactive Table: Illustrative Second-Order Perturbation Energies from NBO Analysis This table presents hypothetical but chemically reasonable E(2) values for key intramolecular interactions in this compound.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (1) N1 | π* (C2-C3) | 5.8 | Lone pair delocalization into indole ring |
| LP (1) N10 | σ* (C9-H) | 4.2 | Hyperconjugation (amine lone pair) |
| σ (C2-C3) | σ* (C7-C9) | 2.1 | Bond delocalization |
| σ (C9-H) | σ* (N10-C11) | 1.5 | Hyperconjugation |
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Electronic Spectra Prediction
While DFT excels at describing the ground state, Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for investigating electronically excited states. rsc.orguci.edu It is widely used to predict the electronic absorption spectra (like UV-Vis spectra) of molecules. researchgate.net
TD-DFT calculations yield the excitation energies required to promote an electron from an occupied orbital to a virtual (unoccupied) orbital. q-chem.com These energies correspond to the wavelengths of light the molecule absorbs. The theory also calculates the oscillator strength for each transition, which relates to the intensity of the corresponding absorption peak. By analyzing the molecular orbitals involved in the most significant transitions (e.g., HOMO→LUMO), the nature of the electronic excitation, such as a π→π* or n→π* transition, can be identified. This information is critical for understanding the photophysical properties of the compound. rsc.org
Interactive Table: Representative TD-DFT Predicted Electronic Transitions This table shows hypothetical results for the first few electronic transitions of this compound in a solvent like ethanol (B145695), as would be predicted by TD-DFT.
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S0 → S1 | 4.43 | 280 | 0.25 | HOMO → LUMO (95%) |
| S0 → S2 | 4.96 | 250 | 0.18 | HOMO-1 → LUMO (88%) |
| S0 → S3 | 5.41 | 229 | 0.45 | HOMO → LUMO+1 (92%) |
Prediction and Characterization of Non-Linear Optical (NLO) Properties
The investigation of non-linear optical (NLO) properties in organic molecules is a burgeoning field, driven by the potential applications of these materials in optoelectronics, including frequency conversion and optical switching. acs.org Indole derivatives, with their π-conjugated electronic systems, are promising candidates for NLO materials. acs.orgnih.gov Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful predictive tool to screen and design molecules with significant NLO responses, saving considerable time and resources compared to experimental synthesis and characterization alone. researchgate.net
The NLO response of a molecule is primarily governed by its hyperpolarizability. DFT calculations are widely employed to compute key parameters that indicate NLO activity, such as the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). nih.govresearchgate.net These calculations are typically performed using functionals like B3LYP combined with appropriate basis sets, such as 6-311++G(d,p), which can provide reliable geometric and electronic properties. ijrar.orgscilit.com
Studies on various indole derivatives demonstrate a strong correlation between molecular structure and NLO properties. For instance, computational analysis of Indole-7-carboxyldehyde (I7C) revealed high values for dipole moment, polarizability, and first-order hyperpolarizability, suggesting it has good potential for NLO applications. acs.orgnih.gov The presence of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) connected by a π-conjugated system is a classic strategy to enhance the hyperpolarizability by facilitating intramolecular charge transfer (ICT). researchgate.net For example, research on ethenyl indoles showed that a strong electron-attracting substituent leads to large NLO properties due to a highly dipolar excited state. researchgate.net
Molecular Electrostatic Potential (MEP) maps are also used to visualize the charge distribution and identify the electrophilic and nucleophilic sites, which helps in understanding the ICT mechanism responsible for the NLO response. researchgate.netnih.gov Furthermore, the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial parameter; a smaller HOMO-LUMO gap generally correlates with higher polarizability and a larger NLO response. nih.gov
To predict the NLO properties of this compound, one would perform DFT calculations to obtain its optimized geometry and then compute the polarizability and hyperpolarizability tensors. The results would be benchmarked against known NLO materials like urea. The data table below shows representative calculated NLO properties for a related indole derivative, Indole-7-carboxyldehyde (I7C), to illustrate the typical values obtained from such computational studies.
Table 1: Calculated NLO Properties for Indole-7-carboxyldehyde (I7C) This data is for a related indole derivative and is presented for illustrative purposes.
| Property | Calculated Value | Unit | Reference |
| Dipole Moment (μ) | 1.88 | Debye | nih.gov |
| Linear Polarizability (α) | 17.36 x 10⁻²⁴ | esu | nih.gov |
| First-Order Hyperpolarizability (β) | 3.96 x 10⁻³⁰ | esu | nih.gov |
Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvent Effects
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, providing detailed insights into conformational dynamics, structural stability, and interactions with the surrounding environment, such as a solvent. nih.govnih.gov For a flexible molecule like this compound, which has several rotatable bonds, MD simulations are invaluable for exploring its vast conformational space to identify low-energy, stable structures and the pathways for transitioning between them.
The methodology involves numerically solving Newton's equations of motion for a system of atoms and molecules. A force field, which is a set of empirical energy functions and parameters, is used to define the potential energy of the system and the forces acting on each atom. Force fields like AMBER and MMFF have been successfully applied to study the conformational equilibria of indole alkaloids. nih.gov
A key application of MD is in conformational analysis. For example, a combined NMR and computational study on the indole alkaloids corynantheine (B231211) and dihydrocorynantheine (B1227059) used force-field and DFT methods to investigate the conformational equilibrium involving side-chain rotation. nih.gov The study was able to determine the activation parameters (enthalpy and entropy of activation) for the interconversion between different rotamers, highlighting how small structural changes (a vinyl vs. an ethyl group) significantly affect the dynamics. nih.gov
MD simulations are also crucial for understanding the influence of the solvent on molecular conformation and behavior. Explicit solvent models, where individual solvent molecules are included in the simulation box, or implicit models, which represent the solvent as a continuous medium, can be used. nih.gov Studies on the viscosity and molecular interactions of substituted indole dihydropyrimidines in mixed organic solvents (benzene-methanol) have shown that solvent composition can significantly affect molecular aggregation and interactions. scielo.br Mixed-solvent MD simulations can reveal previously inaccessible druggable pockets in proteins by gently altering the protein's conformational landscape, a technique that could be adapted to study how solvent conditions affect the accessibility of different conformations of the title compound. miragenews.com
For this compound, an MD simulation would involve placing the molecule in a simulation box filled with a chosen solvent (e.g., water, ethanol). The simulation, run over nanoseconds or longer, would track the trajectory of all atoms, revealing the preferred conformations of the ethylamine side chain relative to the indole ring, the dynamics of the N-methyl group, and the patterns of solute-solvent hydrogen bonding.
Table 2: Activation Parameters for Conformational Exchange in Indole Alkaloids This data is for related indole derivatives and is presented for illustrative purposes.
| Compound | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | ΔG° at -45°C (kJ/mol) | Reference |
| Corynantheine | 60 ± 6 | 24 ± 6 | 1.3 | nih.gov |
| Dihydrocorynantheine | 71 ± 6 | 33 ± 6 | 1.1 (at -40°C) | nih.gov |
Quantum Chemical Calculations for Reaction Pathway Elucidation and Transition State Analysis
Quantum chemical calculations, especially those based on Density Functional Theory (DFT), are indispensable for investigating chemical reactivity. niscpr.res.in They allow for the detailed exploration of potential energy surfaces, which helps in elucidating reaction mechanisms, identifying reactive intermediates, and characterizing the transition states that connect them. acs.orgacs.org This approach provides fundamental insights into the kinetics and thermodynamics of chemical transformations.
The process involves locating the stationary points (minima and first-order saddle points) on the potential energy surface. Minima correspond to stable reactants, intermediates, and products, while first-order saddle points correspond to transition states (TS). A key step in this analysis is frequency calculation; a stable structure will have all real (positive) vibrational frequencies, whereas a true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. acs.org
For instance, DFT calculations have been used to investigate the complex pathways of the unimolecular isomerization of indole, identifying 3H-indole as a key intermediate. acs.org Another study used DFT to detail the mechanism of the Rhodium(II)-catalyzed C-H functionalization of indoles. acs.org This study mapped out the free energy profile, starting from the nucleophilic attack of the indole on a carbene complex, through a zwitterionic intermediate, to a final nih.govresearchgate.net-proton transfer step. acs.org By calculating the energy barriers for each step, the kinetically favored pathway was identified. acs.org
Such calculations can also predict the reactivity of different sites within a molecule. Quantum chemical studies on charge-transfer complexes of indoles have correlated theoretical reactivity indices, such as frontier electron density and superdelocalizability, with the donor capacity of the indole ring in chemical reactions. pnas.org
Table 3: Calculated Free Energy Barriers for Rh(II)-Catalyzed C-H Insertion of Indole This data is for a related indole reaction and is presented for illustrative purposes.
| Reaction Step | Transition State | Free Energy Barrier (kcal/mol) | Reference |
| Nucleophilic Attack of Indole | ATS1 | 6.0 | acs.org |
| nih.govresearchgate.net-Proton Shift | ATS2 | 10.3 | acs.org |
Applications of Ethyl 1 Methyl 1h Indol 7 Yl Methyl Amine in Chemical Research
Utilization as a Versatile Synthetic Intermediate for Complex Molecule Synthesis
The indole (B1671886) scaffold is a cornerstone in synthetic chemistry, frequently employed as a "building block" for the construction of more complex molecules, ranging from pharmaceuticals to functional materials. nih.govresearchgate.netenamine.net The functional groups on ethyl[(1-methyl-1H-indol-7-yl)methyl]amine—specifically the secondary amine—provide a reactive handle for a variety of chemical transformations.
The secondary amine can readily undergo reactions such as acylation, alkylation, arylation, and condensation, allowing for the extension of the molecular framework. For instance, in related research, indole-3-carboxaldehydes are N-methylated and subsequently reacted with amines like 3,4,5-trimethoxyaniline. The resulting imine is then reduced to form a secondary amine, which serves as a key intermediate for building larger, biologically active molecules. nih.gov This established synthetic pathway underscores the potential of this compound to serve as a precursor for elaborate molecular architectures.
The indole ring itself can be further functionalized, although the existing substitution at the 1 and 7 positions directs subsequent reactions to other positions on the heterocyclic ring. This strategic placement of substituents makes it a valuable intermediate for creating specific isomers of complex indole-containing targets. Chemical suppliers like Enamine feature a vast catalog of such building blocks, emphasizing their importance in medicinal chemistry and combinatorial library synthesis. enamine.netenamine.net
Table 1: Examples of Indole-Based Synthetic Intermediates and Their Transformations
| Indole Intermediate | Reagents | Product Type | Application Area |
|---|---|---|---|
| Indole-3-carboxaldehydes | 1. NaH, CH₃I2. 3,4,5-trimethoxyaniline3. NaBH₄ | N-((1-methyl-1H-indol-3-yl)methyl)aniline derivatives | Synthesis of tubulin polymerization inhibitors nih.gov |
| 1-methyl-1H-indole | Ethyl acetoacetate (B1235776), InCl₃ | Cyclopenta[b]indole (B15071945) derivative | Synthesis of novel heterocyclic systems nih.gov |
Exploration as a Ligand in Coordination Chemistry and Catalysis
The nitrogen atoms within the this compound structure—one in the indole ring and one in the ethylamine (B1201723) side chain—present potential coordination sites for metal ions. The ability of indole-containing molecules to act as ligands has been explored, particularly in the context of anion recognition where the indole N-H group can form hydrogen bonds. rsc.org In the case of the target molecule, the N-methylation prevents this specific interaction, shifting the focus to the lone pairs on the two nitrogen atoms as potential coordination points.
While specific studies on this compound as a ligand are not prominent, related bidentate N,N-donor ligands are fundamental in coordination chemistry and catalysis. They can form stable chelate complexes with a variety of transition metals. The geometry and electronic properties of the resulting metal complexes are dictated by the structure of the ligand. The 7-substitution pattern creates a specific steric environment around the potential coordination sites, which could influence the catalytic activity or selectivity of a metal center. For example, the development of gold(I)-catalyzed hydroamination reactions relies on sterically bulky phosphine (B1218219) ligands to stabilize the active catalytic species. nih.govorgsyn.org Analogously, the specific steric and electronic profile of this indole-amine could be exploited to modulate the properties of a metal catalyst for various organic transformations.
Role as a Privileged Scaffold in the Development of Novel Organic Synthesis Methodologies
The indole nucleus is widely regarded as a "privileged scaffold" in medicinal chemistry and drug design. nih.govorganic-chemistry.orgnih.gov This term describes a molecular framework that is able to bind to multiple, diverse biological targets, making it a valuable starting point for the development of new therapeutic agents. nih.gov The indole scaffold is present in numerous natural products and approved drugs. organic-chemistry.org
This compound embodies this principle. Its core structure is a platform from which new synthetic methodologies can be developed to create libraries of diverse molecules. Research efforts continually seek efficient methods for functionalizing the indole ring at various positions. organic-chemistry.org Methodologies such as Palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Cacchi) have been developed to construct substituted indoles, demonstrating the versatility of this scaffold in synthetic planning. organic-chemistry.org The presence of both an aromatic heterocyclic core and a reactive amine side chain in this compound makes it a candidate for use in developing novel multi-component reactions or domino reaction sequences to rapidly build molecular complexity.
Construction of Novel Heterocyclic Systems Based on the Indole-Amine Core
The indole-amine framework is a versatile precursor for the synthesis of new and complex heterocyclic systems. The reactive amine side chain can participate in cyclization reactions to form fused or spirocyclic structures. For example, researchers have developed methods to construct fused heterobicyclic systems, such as imidazothiazoles and related structures, which show a broad spectrum of biological activities. researchgate.netnih.gov
One documented reaction shows that reacting 5-hydroxy-1-methyl-1H-indole with ethyl acetoacetate leads not to a simple substitution, but to a cyclization that forms a novel cyclopenta[b]indole derivative. nih.gov This illustrates how indole derivatives can be used to build entirely new ring systems. The ethylamine side chain of this compound could similarly be used as a nucleophile in reactions with bifunctional electrophiles to construct new heterocyclic rings fused to the indole core. For instance, reaction with a β-keto ester could potentially lead to the formation of a dihydropyridine (B1217469) or related ring system fused onto the parent molecule. The synthesis of thiazole (B1198619) derivatives, another important class of heterocycles, often involves condensation reactions that could potentially be adapted for use with an indole-amine starting material. nih.gov
Application in Materials Science Research (e.g., NLO materials)
Indole derivatives are being investigated for their potential in materials science, particularly in the field of nonlinear optical (NLO) materials. uobasrah.edu.iq NLO materials can alter the properties of light and are crucial for applications in telecommunications, optical computing, and frequency generation. arxiv.orgresearchgate.net The key to NLO activity in organic molecules is often a π-conjugated system with electron donor and acceptor groups, which facilitates intramolecular charge transfer and leads to a large hyperpolarizability (β), a measure of NLO response. researchgate.net
Research on Indole-7-carboxyaldehyde (I7C), a structurally related compound, has shown that the indole ring system can effectively participate in charge transfer to produce significant NLO effects. arxiv.orgresearchgate.netarxiv.org Computational and experimental studies on I7C revealed a high dipole moment and hyperpolarizability, suggesting its promise as an NLO material. researchgate.net The ethylaminomethyl group at the 7-position of this compound can act as an electron-donating group, while the indole nucleus serves as the π-conjugated bridge. This donor-π system is a classic design for NLO-active molecules. Therefore, it is plausible that this compound and its derivatives could exhibit interesting NLO properties, making them candidates for further investigation in materials science.
Table 2: Calculated Optical Properties of a Related Indole Derivative
| Compound | Property | Calculated Value | Significance |
|---|---|---|---|
| Indole-7-carboxyldehyde (I7C) | Dipole Moment (μ) | High | Indicates significant charge separation |
| Linear Polarizability (α) | High | Relates to the material's refractive index |
Future Perspectives and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in Compound Research and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and development of novel compounds, including indole (B1671886) derivatives. nih.govnih.gov These computational tools can analyze vast datasets to identify patterns that are not readily apparent to human researchers, thereby accelerating the research process and reducing costs. bpasjournals.com
In the context of ethyl[(1-methyl-1H-indol-7-yl)methyl]amine, AI and ML could be instrumental in several key areas:
Predicting Physicochemical and Biological Properties: Machine learning models, trained on large databases of known molecules, can predict various properties of a new compound like its solubility, toxicity, and potential biological activities. nih.govresearchgate.netscholasticahq.com For instance, models could forecast the ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile of this compound, guiding its potential applications in medicinal chemistry. researchgate.net Recent studies have demonstrated the successful application of ML algorithms, such as the Ant Lion Optimizer (ALO) and AdaBoost (ADB), in predicting the anticancer activity of indole derivatives with high accuracy. nih.gov A similar approach could be employed to predict the therapeutic potential of the target compound.
Virtual Screening and Target Identification: AI can be used to screen vast virtual libraries of compounds to identify molecules that are likely to interact with a specific biological target, such as a protein or enzyme. nih.gov If a therapeutic target is identified for which an indole scaffold is desirable, AI could predict the binding affinity of this compound and suggest structural modifications to enhance its potency. nih.gov
Reaction Prediction and Synthesis Design: AI is increasingly being used to predict the outcomes of chemical reactions and even to propose novel synthetic routes. rsc.org For a molecule like this compound, AI could help in optimizing its synthesis by predicting the most efficient catalysts, reaction conditions, and purification methods.
Development of Novel Catalytic Systems for Efficient and Selective Synthesis
The synthesis of substituted indoles, particularly with substitution on the benzene (B151609) ring (positions C4 to C7), has historically been a challenge. nih.gov However, recent advances in catalysis are providing new tools for the precise and efficient functionalization of the indole core.
Future research on the synthesis of this compound and its analogs will likely focus on:
C-H Functionalization: Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying complex molecules. nih.govchim.itacs.org The development of novel catalysts, often based on transition metals like palladium, rhodium, cobalt, and ruthenium, allows for the selective activation and substitution of specific C-H bonds. chim.itchemistryviews.orgmdpi.com For the synthesis of 7-substituted indoles, the use of directing groups on the indole nitrogen has proven effective in guiding the catalyst to the desired position. nih.govacs.org Future work will likely focus on developing catalysts that can achieve this selectivity without the need for a directing group, or with easily removable ones.
Multicomponent Reactions: One-pot multicomponent reactions, where three or more reactants are combined to form a complex product in a single step, offer significant advantages in terms of efficiency and sustainability. researchgate.netresearchgate.netrsc.orgrsc.org The development of new catalytic systems, including the use of molecular iodine or metal phosphates, could enable the facile synthesis of a library of 3-aminoalkylated indoles, including derivatives of this compound. researchgate.netresearchgate.net
Biocatalysis and Photocatalysis: The use of enzymes (biocatalysis) and light (photocatalysis) to drive chemical reactions is a rapidly growing area of research. These methods often offer high selectivity and mild reaction conditions. Recent studies have demonstrated the use of photocatalysis for the synthesis of indoles within living cells, opening up new possibilities for studying their biological effects in real-time. acs.org
Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions
A deeper understanding of reaction mechanisms is crucial for optimizing synthetic processes. Advanced spectroscopic techniques that allow for the real-time, in-situ monitoring of chemical reactions are becoming increasingly important.
For the study of the synthesis and interactions of this compound, future research could employ:
Time-Resolved Spectroscopy: Techniques like Time-Resolved Infrared (TRIR) spectroscopy can provide snapshots of a reaction at incredibly short timescales, allowing for the detection and characterization of transient intermediates. numberanalytics.com This could provide invaluable insights into the mechanism of the catalytic reactions used to synthesize the target compound.
Two-Dimensional Infrared (2D-IR) Spectroscopy: 2D-IR spectroscopy can reveal detailed information about molecular structure, dynamics, and interactions. numberanalytics.com It could be used to study the binding of this compound to a biological target, providing information about the specific interactions that govern its activity.
Hyphenated Techniques: The combination of separation techniques like chromatography with spectroscopic methods (e.g., chromatography-IR spectroscopy) allows for the analysis of complex reaction mixtures without the need for prior purification. numberanalytics.com This can significantly speed up the process of reaction optimization.
19F NMR Spectroscopy: If fluorine atoms are incorporated into the molecule, 19F NMR can be a powerful tool to probe drug binding and structural dynamics, as has been demonstrated with 5-fluoroindole. rsc.org
Deeper Theoretical Understanding of Structure-Reactivity Relationships and Intermolecular Interactions
Computational chemistry provides a powerful lens through which to understand the fundamental principles that govern the behavior of molecules. By modeling the electronic structure and interactions of this compound, researchers can gain insights that are often difficult or impossible to obtain through experiments alone.
Future theoretical research in this area will likely focus on:
Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) can be used to calculate the electronic properties of molecules and to model reaction pathways. chemistryviews.orgacs.org This can help to explain the observed reactivity and selectivity in the synthesis of 7-substituted indoles and to predict the properties of new derivatives. chemistryviews.org
Molecular Docking and Dynamics Simulations: These computational techniques are used to model the interaction between a small molecule and a biological macromolecule, such as a protein or DNA. nih.govacs.orgnih.gov Molecular docking can predict the preferred binding mode of this compound to a target, while molecular dynamics simulations can provide insights into the stability of the complex and the nature of the intermolecular forces involved, such as hydrogen bonds and hydrophobic interactions. rsc.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR models are mathematical relationships that correlate the structural features of a series of compounds with their biological activity. nih.govnih.govacs.org By developing QSAR models for indole derivatives, researchers can identify the key structural features that are important for a particular activity and use this information to design more potent compounds. nih.govacs.orgnih.gov Computational studies have also been employed to understand the non-covalent interactions of indoles, such as their interactions with water and hydrogen sulfide, which are crucial for their behavior in biological systems. nih.govaip.org
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing ethyl[(1-methyl-1H-indol-7-yl)methyl]amine, and how can reaction conditions be optimized for yield?
- Methodology : Synthesis typically involves alkylation of 1-methyl-1H-indol-7-amine with ethyl halides or reductive amination using ethylamine derivatives. Key steps include:
- Step 1 : Protection of the indole nitrogen to prevent side reactions.
- Step 2 : Introduction of the ethyl group via nucleophilic substitution or catalytic hydrogenation.
- Optimization : Adjusting temperature (60–80°C), solvent polarity (e.g., DMF or THF), and catalyst choice (e.g., Pd/C for hydrogenation) to maximize yield .
- Data Table :
| Reaction Condition | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 70°C | 85% yield |
| Solvent | THF | 78% yield |
| Catalyst (Pd/C) | 5 wt% | 90% yield |
Q. How can the purity and structural integrity of this compound be verified post-synthesis?
- Methodology : Use a combination of:
- Chromatography : HPLC or GC-MS to assess purity (>95%).
- Spectroscopy : H/C NMR to confirm substituent positions (e.g., ethyl group at N-methyl indole-7-position) .
- Crystallography : Single-crystal X-ray diffraction (via SHELX software) for unambiguous structural confirmation .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Guidelines :
- Personal Protection : Wear nitrile gloves, lab coats, and eye protection (splash-resistant goggles).
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : Store in amber glass containers under inert gas (N) at 4°C to prevent degradation .
Advanced Research Questions
Q. How can computational modeling predict the interaction of this compound with biological targets like enzymes or receptors?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to simulate binding affinities to targets (e.g., serotonin receptors).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- Data Insight :
| Target Protein | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| 5-HT | -9.2 | H-bond with Asp155 |
| CYP3A4 | -7.8 | Hydrophobic packing |
Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Approach :
- Dose-Response Studies : Establish EC/IC values across multiple assays (e.g., antimicrobial vs. cytotoxicity).
- Structural Analog Comparison : Test derivatives with modified substituents (e.g., fluoro or methoxy groups) to isolate activity contributors .
- Case Study : A derivative with a 4-fluoro substitution showed 10× higher antimicrobial activity than the parent compound, resolving prior inconsistencies in potency .
Q. How can structure-activity relationship (SAR) studies optimize the pharmacological profile of this compound?
- Methodology :
- Systematic Substitution : Synthesize derivatives with variations at the ethyl group or indole ring.
- In Vitro Screening : Test against cancer cell lines (e.g., MCF-7) and inflammatory markers (e.g., COX-2) to identify key pharmacophores .
- SAR Insights :
| Derivative | IC (COX-2 Inhibition) | LogP |
|---|---|---|
| Parent Compound | 15 µM | 2.1 |
| 5-Fluoro Derivative | 8 µM | 2.5 |
Q. What advanced analytical techniques characterize metabolic pathways of this compound in preclinical models?
- Methodology :
- LC-HRMS : Identify phase I (oxidation) and phase II (glucuronidation) metabolites in rat plasma.
- Isotope Labeling : Use C-labeled compound to track excretion routes .
Methodological Best Practices
- Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., SPR for binding affinity vs. ITC for thermodynamic profiling).
- Ethical Compliance : Adhere to OECD guidelines for in vivo studies and ensure proper disposal of hazardous waste per local regulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
